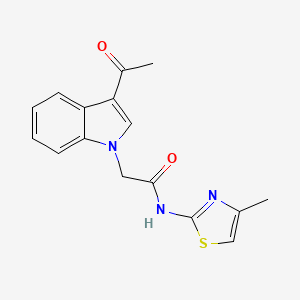![molecular formula C20H23N3O3S B6029978 4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B6029978.png)
4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPS is a white crystalline powder that is soluble in water and has a molecular weight of 456.6 g/mol.
作用機序
The mechanism of action of 4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important second messenger in many cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized and purified. This compound is also soluble in water, which makes it easy to prepare solutions for experiments. However, this compound has some limitations for lab experiments. It has a low bioavailability, which limits its efficacy in vivo. This compound also has poor membrane permeability, which limits its ability to cross cell membranes and reach its target enzymes.
将来の方向性
There are several future directions for research on 4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One direction is to improve the bioavailability and membrane permeability of this compound by modifying its chemical structure. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Furthermore, this compound can be used as a building block for the synthesis of novel drugs with improved efficacy and selectivity. Finally, this compound can be used as a ligand for the synthesis of new catalysts with improved activity and selectivity.
合成法
4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-(4-aminophenyl)sulfonylphenylketone with phenylpiperazine in the presence of a catalyst. Another method involves the reaction of 4-(4-bromophenyl)sulfonylphenylketone with phenylpiperazine in the presence of a reducing agent. The purity and yield of this compound can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. In drug discovery, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been used as a building block in the synthesis of novel drugs such as HIV-1 integrase inhibitors. In materials science, this compound has been used as a precursor for the synthesis of functionalized polymers and dendrimers. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
特性
IUPAC Name |
4-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20-14-17(15-21-20)16-6-8-19(9-7-16)27(25,26)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQASZPZHZOJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)

![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)
![diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)